N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide
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Overview
Description
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes an allyl group, a chloro-substituted methylphenyl group, and an oxalamide moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been reported to be potent inhibitors of the enzyme urease .
Mode of Action
Based on the structural similarity to the aforementioned thiourea hybrids, it can be hypothesized that this compound may also interact with urease, potentially inhibiting its activity .
Biochemical Pathways
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can disrupt this process, leading to a decrease in the production of ammonia. This can have various downstream effects, including the potential to treat conditions caused by Helicobacter pylori bacteria, which rely on urease for survival in the stomach .
Result of Action
If it does indeed inhibit urease as hypothesized, it could potentially reduce the levels of ammonia produced in the body, which could have therapeutic implications for certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide typically involves the reaction of N-allyl oxalamide with 3-chloro-2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N1-allyl-N2-(3-chlorophenyl)oxalamide
- N1-allyl-N2-(2-methylphenyl)oxalamide
- N1-allyl-N2-(3-chloro-4-methylphenyl)oxalamide
Uniqueness
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8(10)2/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBYWVJVKWUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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